molecular formula C15H20BrN3O4 B5599278 3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide

3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide

Cat. No. B5599278
M. Wt: 386.24 g/mol
InChI Key: URHGEUVPICYUQR-VCHYOVAHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide" often involves the reaction of specific hydrazides with aldehydes in the presence of a catalyst or under specific conditions to form hydrazone compounds. For example, studies have shown the synthesis of hydrazone compounds by reacting thiosemicarbazide with various aldehydes in dry ethanol, leading to the formation of Schiff bases characterized by their unique C=N double bond formation (Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like "3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide" is elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, complemented by single crystal X-ray diffraction. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of its chemical bonds, including the characteristic E configurations of the C=N double bonds observed in similar compounds (Zhu, 2011).

Chemical Reactions and Properties

Hydrazone compounds exhibit a range of chemical reactivities, including the ability to bind to DNA and interact with various biological targets. The chemical reactivity is often investigated through studies involving DNA-binding, where compounds demonstrate the potential to intercalate into DNA strands or interact through electrostatic forces, highlighting their chemical versatility and potential as bioactive molecules (Channar et al., 2019).

Physical Properties Analysis

The physical properties of "3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide" and similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are typically determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and phase transitions (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, play a significant role in determining the applications of compounds like "3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide." Studies have shown that these compounds can interact with biological targets, such as enzymes and DNA, indicating their potential for therapeutic applications and as tools in biochemical research (Channar et al., 2019).

Scientific Research Applications

Photosensitizers for Photodynamic Therapy

One significant area of research involves the synthesis and characterization of compounds related to or derivatives of the specified chemical structure, which demonstrate potential as photosensitizers for photodynamic therapy. This therapy is a minimally invasive treatment method that uses light-activated compounds to generate reactive oxygen species, leading to the selective destruction of cancer cells. Studies have focused on the development of zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base groups. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them excellent candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Compounds

Research has also been conducted on the synthesis and evaluation of derivatives for their anticancer and antimicrobial properties. For instance, derivatives of the chemical structure have been synthesized and tested against various cancer cell lines, demonstrating promising anticancer activity. Such compounds are often synthesized by reacting with different aromatic aldehydes, leading to the formation of arylidene hydrazides that show potential in treating cancers such as non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Novel Heterocyclic Systems

Additionally, the synthesis of novel heterocyclic systems derived from the specified compound offers potential therapeutic applications. These systems include the development of new thiazole derivatives through various chemical reactions, which have been analyzed for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The research indicates that many of these compounds exhibit significant antimicrobial activity, providing a foundation for further investigation into their potential as therapeutic agents (Al-Mutabagani, Abdelrazek, Gomha, Hebishy, Abdelfattah, Hassan, Sayed, & Elaasser, 2021).

properties

IUPAC Name

N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-22-7-3-6-17-14(20)9-15(21)19-18-10-11-8-12(16)4-5-13(11)23-2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,17,20)(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHGEUVPICYUQR-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC(=O)NN=CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)CC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide

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